CCT369260

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

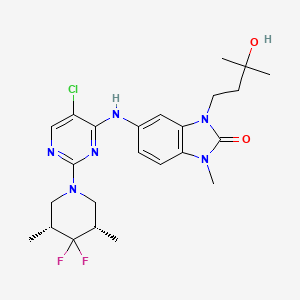

5-[[5-chloro-2-[(3S,5R)-4,4-difluoro-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-3-(3-hydroxy-3-methylbutyl)-1-methylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClF2N6O2/c1-14-12-32(13-15(2)24(14,26)27)21-28-11-17(25)20(30-21)29-16-6-7-18-19(10-16)33(22(34)31(18)5)9-8-23(3,4)35/h6-7,10-11,14-15,35H,8-9,12-13H2,1-5H3,(H,28,29,30)/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNPUAOAEFMXQI-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1(F)F)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)N4CCC(C)(C)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](C1(F)F)C)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)N4CCC(C)(C)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClF2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CCT369260: A Technical Guide to a Novel BCL6 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT369260 is a first-in-class, orally bioavailable, molecular glue-type degrader of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor and a key oncogenic driver in various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). This compound functions not by simple inhibition, but by inducing the targeted degradation of BCL6 through the ubiquitin-proteasome system. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Mechanism of Action: A Molecular Glue Approach

This compound operates as a "molecular glue," a small molecule that induces a novel protein-protein interaction, leading to the degradation of a target protein. In the case of this compound, the target is the BCL6 protein. The proposed mechanism involves the following key steps:

-

Binding to BCL6: this compound binds to the BTB domain of the BCL6 homodimer.

-

Induction of Polymerization: This binding event induces a conformational change in BCL6, promoting its homodimerization and subsequent polymerization into higher-order filaments.[1]

-

E3 Ligase Recognition: These newly formed BCL6 filaments are then recognized by the E3 ubiquitin ligase SIAH1.[1][2][3]

-

Ubiquitination and Proteasomal Degradation: SIAH1 ubiquitinates the BCL6 polymers, marking them for degradation by the 26S proteasome.

This degradation of BCL6 leads to the de-repression of its target genes, which are involved in cell cycle control, apoptosis, and differentiation, ultimately resulting in anti-proliferative effects in BCL6-dependent cancer cells.[4]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as a BCL6 molecular glue degrader.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Assay Type | Reference |

| IC50 | - | 520 nM | TR-FRET | [4] |

| DC50 | OCI-Ly1 | 49 nM | Meso Scale Discovery | [4] |

| Karpas 422 | 62 nM | Meso Scale Discovery | [4] | |

| SU-DHL-4 | 90 nM | Immunofluorescence | [4] | |

| GI50 | OCI-Ly1 | 35 nM | 14-day Proliferation | [4] |

| Karpas 422 | 27 nM | 14-day Proliferation | [4] | |

| SU-DHL-4 | 92 nM | 14-day Proliferation | [4] | |

| OCI-Ly3 | 1610 nM | 14-day Proliferation | [4] |

-

IC50: Half-maximal inhibitory concentration.

-

DC50: Half-maximal degradation concentration.

-

GI50: Half-maximal growth inhibition concentration.

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Animal Model | Dosing | Result | Reference |

| Bioavailability | Female Balb/C mice | 1 mg/kg IV, 5 mg/kg PO | 54% | [5] |

| Clearance | Female Balb/C mice | 1 mg/kg IV, 5 mg/kg PO | 20 mL/min/kg | [5] |

| BCL6 Suppression | OCI-Ly1 DLBCL xenograft (SCID mice) | 15 mg/kg PO (single dose) | Significant BCL6 reduction in tumor up to 10 hours post-dose | [5][6] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the binding affinity of this compound to the BCL6 protein.

Caption: Workflow for the TR-FRET based BCL6 binding assay.

Protocol:

-

Reagent Preparation:

-

Prepare a solution containing His-tagged BCL6 protein.

-

Prepare a solution of a terbium-labeled anti-His antibody (donor fluorophore).

-

Prepare a solution of a fluorescein-labeled BCL6 corepressor peptide (acceptor fluorophore).

-

Perform serial dilutions of this compound in an appropriate buffer.

-

-

Assay Plate Preparation:

-

In a 384-well plate, add the His-tagged BCL6, the terbium-labeled anti-His antibody, and the fluorescein-labeled corepressor peptide to each well.

-

Add the serially diluted this compound to the wells. Include appropriate controls (e.g., DMSO vehicle).

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for binding equilibrium to be reached.

-

-

Data Acquisition:

-

Read the plate using a TR-FRET compatible plate reader. Excite the donor fluorophore at approximately 340 nm and measure the emission at both the donor wavelength (~495 nm) and the acceptor wavelength (~520 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).

-

Plot the TR-FRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

Meso Scale Discovery (MSD) BCL6 Degradation Assay

This electrochemiluminescence-based assay is used to quantify the degradation of endogenous BCL6 in cells treated with this compound.

Caption: Workflow for the Meso Scale Discovery (MSD) BCL6 degradation assay.

Protocol:

-

Cell Culture and Treatment:

-

Culture lymphoma cell lines (e.g., OCI-Ly1, Karpas 422) under standard conditions.

-

Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

MSD Assay:

-

Add the cell lysates to the wells of an MSD plate pre-coated with a BCL6 capture antibody.

-

Incubate the plate to allow the capture antibody to bind to BCL6 in the lysate.

-

Wash the plate to remove unbound proteins.

-

Add a SULFO-TAG labeled BCL6 detection antibody and incubate.

-

Wash the plate again.

-

Add MSD Read Buffer and immediately read the plate on an MSD instrument.

-

-

Data Analysis:

-

The instrument measures the electrochemiluminescence signal, which is proportional to the amount of BCL6 present.

-

Normalize the signal to the total protein concentration.

-

Plot the normalized BCL6 levels against the this compound concentration to determine the DC50 value.

-

In Vivo Xenograft Model

This model is used to assess the in vivo efficacy and pharmacodynamics of this compound.

Protocol:

-

Cell Line and Animal Model:

-

Use a suitable human B-cell lymphoma cell line, such as OCI-Ly1.

-

Use immunocompromised mice, for example, SCID (Severe Combined Immunodeficient) mice.

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of the lymphoma cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

-

Drug Administration:

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally (p.o.) to the treatment group at a specified dose and schedule. The control group receives the vehicle.

-

-

Monitoring and Endpoints:

-

Monitor the tumor volume and body weight of the mice regularly.

-

At the end of the study, or at specified time points for pharmacodynamic studies, euthanize the mice and collect tumors and plasma for analysis (e.g., Western blot or MSD assay to measure BCL6 levels).

-

-

Data Analysis:

-

Compare the tumor growth between the treated and control groups to assess anti-tumor efficacy.

-

Correlate drug concentration in plasma and tumor with the levels of BCL6 to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

-

Conclusion

This compound represents a promising therapeutic strategy for BCL6-driven malignancies. Its unique mechanism of action as a molecular glue degrader offers a novel approach to targeting this previously challenging oncoprotein. The data presented in this guide demonstrate its potent in vitro and in vivo activity, providing a solid foundation for its further development. The detailed experimental protocols serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery.

References

- 1. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eubopen.org [eubopen.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

CCT369260 Molecular Glue: A Technical Guide to BCL6 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT369260 is a novel benzimidazolone-derived molecular glue degrader that potently and selectively induces the degradation of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1] This document provides an in-depth technical overview of the core mechanism of action of this compound, including its effects on signaling pathways, quantitative data from key experiments, and detailed experimental methodologies. The information presented is intended to support further research and development of BCL6-targeting therapeutics.

Core Mechanism of Action: Induced Polymerization and Proteasomal Degradation

This compound functions as a molecular glue by inducing the homo-polymerization of the BCL6 protein.[2][3] This drug-induced polymerization creates a neo-substrate that is subsequently recognized and targeted for ubiquitination by the E3 ubiquitin ligase SIAH1.[2] Following polyubiquitination, the BCL6 polymer is degraded by the proteasome, leading to the depletion of cellular BCL6 levels. This targeted degradation of BCL6 alleviates its repressive effects on genes involved in cell cycle control, apoptosis, and differentiation, thereby inhibiting the proliferation of BCL6-dependent cancer cells.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (BCL6 Inhibition) | 520 nM | TR-FRET Assay | [6][7][8] |

| DC50 (BCL6 Degradation) | 49 nM | OCI-Ly1 | [8] |

| 62 nM | Karpas 422 | [8] | |

| 90 nM | SU-DHL-4 | [8] | |

| GI50 (Cell Growth Inhibition) | 27 nM | KARPAS 422 | [8] |

| 35 nM | OCI-Ly1 | [8] | |

| 92 nM | SU-DHL-4 | [8] | |

| 1610 nM | OCI-Ly3 (BCL6 low) | [8] |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics

| Parameter | Value | Animal Model | Reference |

| Oral Bioavailability | 54% | Balb/c mice | [6][7] |

| Clearance (CL) | 20 mL/min/kg | Balb/c mice | [6][7] |

| In Vivo BCL6 Degradation | Significant decrease up to 10h | OCI-Ly1 Xenograft (SCID mice) | [6][7] |

| Dose for In Vivo PD Study | 15 mg/kg (single dose, p.o.) | OCI-Ly1 Xenograft (SCID mice) | [6][7] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development and characterization of this compound.

BCL6 Degradation Assay (Meso Scale Discovery)

This assay quantifies the degradation of endogenous BCL6 protein in cells following compound treatment.

Protocol:

-

Cell Culture: Diffuse large B-cell lymphoma (DLBCL) cell lines such as OCI-Ly1 and Karpas 422 are cultured under standard conditions.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO) for 4 hours at 37°C.[9]

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

MSD Assay: BCL6 protein levels are quantified using a Meso Scale Discovery (MSD) electrochemiluminescence assay, following the manufacturer's instructions.

-

Data Analysis: The concentration of this compound that results in 50% degradation of BCL6 (DC50) is calculated from the dose-response curve.

Fluorescence Polarization (FP) Assay for BCL6 Inhibition

This assay is used to determine the inhibitory activity of compounds on the BCL6 protein-protein interaction with its corepressors.

Protocol:

-

Reagents:

-

Purified recombinant BCL6 protein.

-

A fluorescently labeled peptide derived from a BCL6 corepressor (e.g., SMRT or BCOR).

-

Assay buffer (e.g., 20 mM Tris pH 8.5, 1 mM EDTA, 0.01 mg/ml bovine serum albumin).[10]

-

-

Assay Setup: The assay is performed in a 96-well or 384-well black plate.

-

Reaction Mixture: A reaction mixture containing the purified BCL6 protein and the fluorescently labeled peptide is prepared.

-

Compound Addition: Test compounds, including this compound, are added at various concentrations.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement: Fluorescence polarization is measured using a suitable plate reader.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to displace 50% of the fluorescent peptide, is calculated.

OCI-Ly1 Xenograft Mouse Model

This in vivo model is used to assess the pharmacokinetic and pharmacodynamic properties of this compound.

Protocol:

-

Cell Implantation: Female severe combined immunodeficient (SCID) mice are subcutaneously injected with 1 x 10^7 OCI-Ly1 cells.[11]

-

Tumor Growth: Tumors are allowed to grow to a volume of 0.5 to 0.8 cm³.[11]

-

Dosing: Mice are administered a single oral dose of this compound (15 mg/kg) or a vehicle control.[6][7]

-

Sample Collection: Tumor and plasma samples are collected at various time points post-dose (e.g., 0.5, 2, 4, 6, 10, 12, 16, and 24 hours).[11]

-

Pharmacokinetic (PK) Analysis: The concentration of this compound in plasma and tumor samples is determined by a suitable analytical method (e.g., LC-MS/MS).

-

Pharmacodynamic (PD) Analysis: BCL6 protein levels in the tumor lysates are quantified by methods such as Western blotting or capillary electrophoresis and normalized to a loading control (e.g., GAPDH).[11]

Signaling Pathway

This compound-mediated degradation of BCL6 impacts downstream signaling pathways that are crucial for the survival and proliferation of DLBCL cells. BCL6 is a master transcriptional repressor that inhibits the expression of genes involved in key cellular processes.

By inducing the degradation of BCL6, this compound leads to the de-repression of BCL6 target genes. This results in the upregulation of genes that promote cell cycle arrest, apoptosis, and differentiation, ultimately leading to the inhibition of tumor growth.

Conclusion

This compound represents a promising molecular glue degrader that effectively targets BCL6 for proteasomal degradation. Its potent in vitro and in vivo activity against BCL6-dependent lymphoma models highlights its therapeutic potential. The detailed mechanistic and methodological information provided in this guide serves as a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further optimization of this and similar molecules could lead to the development of novel and effective treatments for patients with BCL6-driven malignancies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. researchgate.net [researchgate.net]

- 5. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIAH1 ubiquitin ligase mediates ubiquitination and degradation of Akt3 in neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Siah-1 mediates a novel beta-catenin degradation pathway linking p53 to the adenomatous polyposis coli protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eubopen.org [eubopen.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. oncotarget.com [oncotarget.com]

- 11. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CCT369260 in Lymphoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma 6 (BCL6) is a crucial transcriptional repressor involved in the normal development of germinal center (GC) B-cells.[1][2] However, its deregulation is a key driver in the pathogenesis of several lymphoid malignancies, most notably Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] BCL6 exerts its oncogenic effects by repressing genes that control cell cycle, apoptosis, and DNA damage responses, thereby promoting cell proliferation and survival.[1][2] The critical role of BCL6 in lymphoma has made it an attractive therapeutic target. CCT369260 is a novel small molecule that has emerged from these efforts as a potent and orally active BCL6 inhibitor.[5] Unlike traditional inhibitors that only block protein function, this compound acts as a molecular glue-type degrader, inducing the proteasomal degradation of the BCL6 protein.[1] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: A Molecular Glue-Type Degrader

This compound functions by disrupting the protein-protein interaction (PPI) between the BTB domain of BCL6 and its co-repressors.[1][4] This inhibition alone is sufficient to impede lymphoma cell growth.[1] However, a subset of these benzimidazolone inhibitors, including this compound, were discovered to also induce the rapid degradation of the BCL6 protein.[4] This dual action of inhibition and degradation makes this compound a highly effective anti-lymphoma agent. The degradation of BCL6 is proteasome-dependent.

Quantitative Data Summary

The preclinical activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| TR-FRET | - | IC₅₀ | 520 | [5] |

| MSD Degrader Assay | OCI-Ly1 | DC₅₀ | 49 | |

| MSD Degrader Assay | Karpas 422 | DC₅₀ | 62 | |

| Immunofluorescence Degrader Assay | SU-DHL-4 | DC₅₀ | 90 | |

| Proliferation Assay | OCI-Ly1 | GI₅₀ | 35 | |

| Proliferation Assay | Karpas 422 | GI₅₀ | 27 | |

| Proliferation Assay | SU-DHL-4 | GI₅₀ | 92 | |

| Proliferation Assay | OCI-Ly3 (BCL6-low) | GI₅₀ | 1610 |

IC₅₀: Half-maximal inhibitory concentration; DC₅₀: Half-maximal degradation concentration; GI₅₀: Half-maximal growth inhibition.

Table 2: In Vivo Efficacy of this compound in a DLBCL Xenograft Model

| Animal Model | Cell Line | Treatment | Observation | Reference |

| Female SCID Mice | OCI-Ly1 | 15 mg/kg, single oral dose | Decreased BCL6 levels in the tumor for up to 10 hours | [1] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Animal Model | Dosing | Parameter | Value | Reference |

| Female Balb/C Mice | 1 mg/kg IV and 5 mg/kg PO | Clearance (CL) | 20 mL/min/kg | [1] |

| Female Balb/C Mice | 1 mg/kg IV and 5 mg/kg PO | Mean Oral Bioavailability | 54% | [1] |

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches related to this compound, the following diagrams are provided.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for the key experiments cited in the evaluation of this compound.

BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to measure the binding affinity of compounds to the BCL6 BTB domain.

-

Reagents and Materials:

-

Recombinant BCL6 BTB domain protein

-

Biotinylated BCL6 co-repressor peptide (e.g., from SMRT or BCOR)

-

Europium-labeled streptavidin (donor fluorophore)

-

Allophycocyanin (APC)-labeled anti-tag antibody (e.g., anti-GST if BCL6 is GST-tagged) (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)

-

384-well low-volume black plates

-

Test compound (this compound) serially diluted in DMSO

-

-

Procedure:

-

Add 2 µL of serially diluted test compound to the wells of the 384-well plate.

-

Prepare a master mix of BCL6 protein and the biotinylated co-repressor peptide in assay buffer.

-

Add 10 µL of the protein-peptide mix to each well.

-

Incubate for 30 minutes at room temperature.

-

Prepare a detection mix containing Europium-labeled streptavidin and APC-labeled anti-tag antibody in assay buffer.

-

Add 8 µL of the detection mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against compound concentration to determine the IC₅₀.

-

Meso Scale Discovery (MSD) BCL6 Degrader Assay

This immunoassay quantifies the levels of endogenous BCL6 protein in cells following compound treatment.

-

Reagents and Materials:

-

DLBCL cell lines (e.g., OCI-Ly1, Karpas 422)

-

Complete cell culture medium

-

Test compound (this compound)

-

MSD plates pre-coated with a BCL6 capture antibody

-

SULFO-TAG labeled anti-BCL6 detection antibody

-

MSD Read Buffer T

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

-

Procedure:

-

Seed DLBCL cells in a 96-well plate and allow them to adhere or stabilize overnight.

-

Treat cells with a serial dilution of this compound for a specified time (e.g., 4, 8, 24 hours).

-

Lyse the cells directly in the wells with lysis buffer.

-

Transfer 25 µL of cell lysate to the pre-coated MSD plate.

-

Incubate for 2 hours at room temperature with shaking.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the SULFO-TAG labeled detection antibody and incubate for 1 hour at room temperature with shaking.

-

Wash the plate three times.

-

Add 150 µL of MSD Read Buffer T to each well.

-

Read the plate on an MSD instrument.

-

Quantify BCL6 levels relative to a standard curve or total protein concentration and calculate the DC₅₀.

-

DLBCL Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound.

-

Animals and Cell Lines:

-

Immunocompromised mice (e.g., SCID or NSG), female, 6-8 weeks old.

-

OCI-Ly1 DLBCL cell line.

-

-

Procedure:

-

Subcutaneously inject 5-10 x 10⁶ OCI-Ly1 cells suspended in Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 15 mg/kg daily). The vehicle control group receives the formulation without the active compound.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

-

Tumors can be processed for pharmacodynamic analysis (e.g., Western blot for BCL6 levels) or histopathological examination.

-

Pharmacokinetic Analysis

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Animals and Dosing:

-

Balb/C mice, female.

-

Intravenous (IV) and oral (PO) administration of this compound.

-

-

Procedure:

-

Administer a single IV dose (e.g., 1 mg/kg) via the tail vein and a single PO dose (e.g., 5 mg/kg) by oral gavage to separate groups of mice.

-

Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or saphenous vein bleeding.

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in the plasma samples using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

-

Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

-

Conclusion

This compound represents a promising therapeutic agent for BCL6-driven lymphomas. Its unique mechanism as a molecular glue-type degrader offers a potent and sustained method of targeting this key oncogene. The data summarized in this guide highlight its significant preclinical activity, and the detailed experimental protocols provide a framework for further research and development in this area. As our understanding of BCL6 biology and the mechanisms of targeted protein degradation continues to evolve, molecules like this compound will be instrumental in advancing the treatment of lymphoma.

References

- 1. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

BCL6 as a Therapeutic Target for CCT369260: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation and maintenance of germinal centers (GCs) during B-cell development.[1][2] Its primary function is to enable the rapid proliferation and somatic hypermutation of B-cells necessary for antibody affinity maturation by repressing genes involved in cell cycle control, DNA damage response, and apoptosis.[1][3] However, the deregulation of BCL6 expression, often through chromosomal translocations or mutations, is a key driver in the pathogenesis of several B-cell malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL).[4] In these cancers, constitutive BCL6 activity sustains the lymphoma phenotype, making it a compelling therapeutic target.[2][4]

CCT369260 is a novel, orally active small molecule that has been identified as a potent and selective degrader of the BCL6 protein.[2][3] Unlike traditional inhibitors that only block the function of a protein, this compound facilitates the proteasomal degradation of BCL6, offering a potentially more profound and durable anti-tumor effect.[1][3] This technical guide provides an in-depth overview of BCL6 as a therapeutic target for this compound, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying biological pathways.

Core Data Summary

The preclinical profile of this compound highlights its potency in targeting BCL6 through degradation, leading to significant anti-proliferative effects in BCL6-dependent cancer cell lines and in vivo tumor models.

In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Line(s) | Assay Type | Reference(s) |

| IC50 | 520 nM | - | TR-FRET | [3][5] |

| DC50 | 49 nM | OCI-Ly1 | Meso Scale Discovery | [3] |

| 62 nM | Karpas 422 | Meso Scale Discovery | [3] | |

| 90 nM | SU-DHL-4 | Immunofluorescence | [3] | |

| Dmax | >85% | SU-DHL-4 | Immunofluorescence | [3] |

| GI50 | 27 nM | KARPAS 422 | Proliferation Assay | [3] |

| 35 nM | OCI-Ly1 | Proliferation Assay | [3] | |

| 92 nM | SU-DHL-4 | Proliferation Assay | [3] | |

| 1610 nM | OCI-Ly3 (BCL6-low) | Proliferation Assay | [3] |

In Vivo Pharmacokinetics and Pharmacodynamics of this compound

| Parameter | Value | Animal Model | Dosing | Reference(s) |

| Clearance (CL) | 20 mL/min/kg | Female Balb/C Mice | 1 mg/kg IV | [2][5] |

| Oral Bioavailability | 54% | Female Balb/C Mice | 5 mg/kg PO | [2][5] |

| Tumor BCL6 Reduction | Significant decrease up to 10h | OCI-Ly1 DLBCL Xenograft (SCID mice) | 15 mg/kg PO (single dose) | [2][5] |

BCL6 Signaling and Mechanism of Action of this compound

BCL6 exerts its transcriptional repression by recruiting co-repressor complexes to the promoter regions of its target genes. The BTB domain of BCL6 is essential for this interaction, binding to co-repressors such as SMRT, NCoR, and BCOR.[3] This recruitment leads to histone deacetylation and chromatin condensation, effectively silencing gene expression.

This compound is a non-PROTAC protein degrader that binds to the BTB domain of BCL6.[1][2] This binding is thought to induce a conformational change in the BCL6 protein, leading to its recognition by the cellular ubiquitin-proteasome system and subsequent degradation. The depletion of BCL6 protein relieves the repression of its target genes, including those involved in cell cycle arrest (e.g., p21), apoptosis (e.g., p53), and differentiation, ultimately leading to the inhibition of lymphoma cell growth.[1]

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of this compound to the BCL6 BTB domain and its ability to disrupt the interaction with a co-repressor peptide.

Protocol:

-

Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20). A His-tagged BCL6 BTB domain is diluted to the final assay concentration. A fluorescently labeled (e.g., with a lanthanide donor and a fluorescent acceptor) co-repressor peptide is also diluted to its final concentration. This compound is serially diluted in DMSO and then in assay buffer.

-

Assay Plate Setup: The assay is performed in a low-volume 384-well plate. The BCL6 BTB domain solution is dispensed into each well.

-

Compound Addition: The serially diluted this compound or DMSO as a control is added to the wells.

-

Peptide Addition: The fluorescently labeled co-repressor peptide is then added to all wells to initiate the binding reaction.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Detection: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements. The ratio of the acceptor and donor emission signals is calculated.

-

Data Analysis: The FRET ratios are plotted against the logarithm of the this compound concentration, and the IC50 value is determined using a non-linear regression model.

Meso Scale Discovery (MSD) BCL6 Degradation Assay

The MSD assay is a quantitative immunoassay used to measure the levels of endogenous BCL6 protein in cell lysates following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: DLBCL cell lines (e.g., OCI-Ly1, Karpas 422) are seeded in multi-well plates and allowed to adhere or stabilize. The cells are then treated with a serial dilution of this compound or DMSO for a specified period (e.g., 4-24 hours).

-

Cell Lysis: After treatment, the cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

MSD Assay: The MSD assay is performed according to the manufacturer's instructions. Briefly, cell lysates are added to a 96-well MSD plate pre-coated with a capture antibody specific for BCL6.

-

Detection: After incubation and washing, a SULFO-TAG labeled detection antibody for BCL6 is added. The plate is then read on an MSD instrument, which measures the electrochemiluminescence signal generated upon electrical stimulation.

-

Data Analysis: The BCL6 signal is normalized to the total protein concentration. The percentage of BCL6 degradation is calculated relative to the DMSO-treated control. The DC50 (concentration at which 50% degradation is achieved) is determined by plotting the percentage of BCL6 remaining against the log of the this compound concentration.

Immunofluorescence-based BCL6 Degradation Assay

This assay provides a visual and semi-quantitative assessment of BCL6 protein levels in cells after treatment with this compound.

Protocol:

-

Cell Seeding and Treatment: DLBCL cells (e.g., SU-DHL-4) are seeded onto coverslips or in imaging-compatible multi-well plates. After attachment, the cells are treated with various concentrations of this compound or DMSO for a defined time.

-

Fixation and Permeabilization: The cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Immunostaining: The cells are blocked with a blocking solution (e.g., 5% BSA in PBS) to prevent non-specific antibody binding. They are then incubated with a primary antibody against BCL6, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: The stained cells are imaged using a fluorescence microscope or a high-content imaging system.

-

Image Analysis: The fluorescence intensity of BCL6 staining in the nucleus of each cell is quantified using image analysis software. The average BCL6 intensity per cell is calculated for each treatment condition.

-

Data Analysis: The average BCL6 intensity is normalized to the DMSO control, and the DC50 and Dmax (maximum degradation) are determined.

14-Day Cell Proliferation (Clonogenic) Assay

This long-term assay assesses the effect of this compound on the ability of single cells to proliferate and form colonies.

Protocol:

-

Cell Seeding: A low number of DLBCL cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.

-

Treatment: The cells are treated with a range of concentrations of this compound or DMSO.

-

Incubation: The plates are incubated for 14 days, with the media and compound being replenished every 3-4 days.

-

Colony Staining: After 14 days, the media is removed, and the colonies are fixed with methanol and stained with crystal violet.

-

Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted manually or using an automated colony counter.

-

Data Analysis: The plating efficiency and surviving fraction for each treatment are calculated. The GI50 (concentration for 50% growth inhibition) is determined by plotting the surviving fraction against the drug concentration.

OCI-Ly1 DLBCL Xenograft Model and PK/PD Study

This in vivo model is used to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy of this compound.

Protocol:

-

Animal Model: Female severe combined immunodeficient (SCID) mice are used.

-

Tumor Implantation: OCI-Ly1 cells are harvested and suspended in a suitable medium (e.g., Matrigel/PBS mixture) and injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. This compound is administered orally at the specified dose, while the control group receives the vehicle.

-

Pharmacokinetic (PK) Analysis: Blood samples are collected at various time points post-dosing. The plasma is separated, and the concentration of this compound is measured using a validated analytical method (e.g., LC-MS/MS). PK parameters such as clearance and bioavailability are calculated.

-

Pharmacodynamic (PD) Analysis: At specified time points, tumors are excised from a subset of animals. The tumors are homogenized, and the levels of BCL6 protein are quantified using methods like Western blotting or MSD to assess target engagement.

-

Efficacy Study: For efficacy studies, tumor volume and body weight are measured regularly (e.g., twice weekly). The study continues until the tumors in the control group reach a predetermined endpoint.

Conclusion

This compound represents a promising therapeutic agent that targets the oncogenic transcription factor BCL6 through a degradation mechanism. The preclinical data demonstrate its high potency in inducing BCL6 degradation, leading to significant anti-proliferative effects in DLBCL models. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other BCL6-targeting therapeutics. The continued exploration of this molecule and its mechanism of action will be crucial in advancing its potential as a novel treatment for BCL6-driven malignancies.

References

- 1. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. eubopen.org [eubopen.org]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

CCT369260 for DLBCL Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CCT369260, a novel B-cell lymphoma 6 (BCL6) degrader, for its application in Diffuse Large B-cell Lymphoma (DLBCL) research. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and includes visualizations of its signaling pathway and experimental workflows.

Core Concepts: Targeting BCL6 in DLBCL

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive malignancy where the transcriptional repressor BCL6 is a known oncogenic driver.[1] BCL6 is crucial for the formation and maintenance of germinal centers, and its deregulation in DLBCL promotes cell proliferation, survival, and inhibits DNA damage responses.[2][3] this compound is a potent and orally bioavailable small molecule that has been identified as a molecular glue-type degrader of BCL6.[3][4] Unlike traditional inhibitors that only block the protein's function, this compound induces the degradation of the BCL6 protein, offering a potentially more profound and sustained therapeutic effect.[5]

Mechanism of Action

This compound functions by inducing the homopolymerization of BCL6. This process is thought to create a novel protein surface that is recognized by the E3 ubiquitin ligase SIAH1.[4] Subsequently, SIAH1 ubiquitinates the BCL6 polymer, marking it for degradation by the proteasome. This targeted degradation of BCL6 leads to the reactivation of tumor suppressor genes and the induction of apoptosis in DLBCL cells.[6]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound in DLBCL models.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (BCL6 TR-FRET) | - | 520 nM | [7][8] |

| DC50 (MSD Degradation Assay) | OCI-Ly1 | 49 nM | [9] |

| Karpas 422 | 62 nM | [9] | |

| SU-DHL-4 | 90 nM | [9][10] | |

| GI50 (Proliferation Assay) | OCI-Ly1 | 35 nM | [9] |

| Karpas 422 | 27 nM | [9] | |

| SU-DHL-4 | 92 nM | [9] | |

| OCI-Ly3 (BCL6-low) | 1610 nM | [9][11] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Animal Model | Value | Reference |

| Oral Bioavailability | Female Balb/C mice | 54% | [8][10] |

| Clearance (CL) | Female Balb/C mice | 20 mL min⁻¹ kg⁻¹ | [8][10] |

| In Vivo Dosing | OCI-Ly1 DLBCL Xenograft (SCID mice) | 15 mg/kg, single oral dose | [7][8][10] |

| In Vivo Effect | OCI-Ly1 DLBCL Xenograft (SCID mice) | Decreased tumor BCL6 levels for up to 10 hours | [7][8][10] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to measure the binding affinity of this compound to the BCL6 BTB domain.

Materials:

-

Recombinant human BCL6 BTB domain (GST-tagged)

-

Biotinylated BCL6 co-repressor peptide (e.g., from BCOR or SMRT)

-

Terbium-conjugated anti-GST antibody (Donor)

-

Streptavidin-conjugated fluorophore (e.g., d2) (Acceptor)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add a pre-mixed solution of BCL6 BTB domain and the biotinylated co-repressor peptide to each well.

-

Add a pre-mixed solution of Terbium-anti-GST antibody and Streptavidin-d2 to each well.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Read the plate on a TR-FRET reader, with excitation at ~340 nm and emission at ~620 nm (Terbium) and ~665 nm (Acceptor).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

Meso Scale Discovery (MSD) BCL6 Degradation Assay

This electrochemiluminescence-based assay quantifies the amount of BCL6 protein degradation in cells following treatment with this compound.

Materials:

-

DLBCL cell lines (e.g., OCI-Ly1, Karpas 422, SU-DHL-4)

-

This compound

-

MSD plates pre-coated with a capture anti-BCL6 antibody

-

SULFO-TAG labeled detection anti-BCL6 antibody

-

MSD Read Buffer

-

Cell lysis buffer

-

MSD instrument

Procedure:

-

Seed DLBCL cells in a 96-well plate and treat with a serial dilution of this compound for a specified time (e.g., 4, 8, 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Add the cell lysates to the MSD plate and incubate for 1-2 hours at room temperature with shaking.

-

Wash the plate with wash buffer.

-

Add the SULFO-TAG labeled detection antibody and incubate for 1 hour at room temperature with shaking.

-

Wash the plate.

-

Add MSD Read Buffer to each well.

-

Immediately read the plate on an MSD instrument.

-

Quantify the BCL6 levels relative to a standard curve and determine the DC50 (concentration at which 50% degradation is achieved).

OCI-Ly1 DLBCL Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound.

Materials:

-

OCI-Ly1 cells

-

Female SCID or other immunocompromised mice (e.g., NOD-SCID)

-

Matrigel (optional)

-

This compound

-

Oral gavage vehicle (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Culture OCI-Ly1 cells to the desired number.

-

Subcutaneously inject approximately 5-10 x 10^6 OCI-Ly1 cells (optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Prepare the this compound formulation in the oral gavage vehicle.

-

Administer this compound or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., 15 mg/kg, once daily).

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, or for pharmacodynamic assessments, tumors can be harvested to measure BCL6 protein levels by Western blot or MSD assay.

Conclusion

This compound represents a promising therapeutic strategy for DLBCL by targeting the oncogenic driver BCL6 for degradation. Its potent in vitro and in vivo activity, coupled with its oral bioavailability, make it a valuable tool for further preclinical and potentially clinical investigation. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to evaluate and further explore the therapeutic potential of this compound and other BCL6 degraders.

References

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. Meso scale discovery-based assays for the detection of aggregated huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meso Scale Discovery (MSD) Assays | KCAS Bio [kcasbio.com]

- 4. bioxpedia.com [bioxpedia.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. DCZ0014, a novel compound in the therapy of diffuse large B-cell lymphoma via the B cell receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

CCT369260: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT369260 is a potent and specific molecular glue degrader of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies.[1][2][3] Unlike traditional inhibitors that merely block the function of a target protein, this compound induces the degradation of BCL6 through the ubiquitin-proteasome pathway.[3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including its binding affinity, cellular degradation potency, and anti-proliferative effects. A negative control compound, CCT393732, is recommended for use in parallel to ensure the specificity of the observed effects.[4]

Data Presentation

Biochemical and Cellular Activity of this compound

| Assay Type | Parameter | Cell Line | Value (nM) | Reference |

| Biochemical Assay | IC50 (TR-FRET) | - | 520 | [4][5][6][7] |

| Cellular Degradation | DC50 (MSD) | OCI-Ly1 | 49 | [4] |

| DC50 (MSD) | Karpas 422 | 62 | [4] | |

| DC50 (Immunofluorescence) | SU-DHL-4 | 90 | [4] | |

| Cellular Proliferation | GI50 | OCI-Ly1 | 35 | [4] |

| GI50 | Karpas 422 | 27 | [4] | |

| GI50 | SU-DHL-4 | 92 | [4] | |

| GI50 | OCI-Ly3 | 1610 | [4] |

-

IC50 (Half-maximal inhibitory concentration): Concentration of the compound required to inhibit 50% of the target's activity in a biochemical assay.

-

DC50 (Half-maximal degradation concentration): Concentration of the compound required to induce 50% degradation of the target protein in a cellular context.[4]

-

GI50 (Half-maximal growth inhibition concentration): Concentration of the compound required to inhibit 50% of cell proliferation.

Signaling Pathway

BCL6 is a transcriptional repressor that plays a critical role in the germinal center B-cell response by repressing genes involved in cell cycle control, DNA damage response, and differentiation.[2][4][8] It achieves this by recruiting co-repressor complexes to its BTB domain.[4][8] this compound acts as a molecular glue, inducing the proteasomal degradation of BCL6, thereby alleviating the repression of its target genes and inhibiting the growth of BCL6-dependent lymphomas.[2]

Caption: BCL6 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the ability of this compound to disrupt the protein-protein interaction between the BCL6 BTB domain and a co-repressor peptide.

Materials:

-

Recombinant human BCL6 BTB domain protein

-

Biotinylated co-repressor peptide (e.g., from SMRT)

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay buffer (e.g., PBS, 0.01% Tween-20, 0.1% BSA)

-

This compound and CCT393732 (negative control)

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound and the negative control in assay buffer.

-

Add the BCL6 protein and the biotinylated co-repressor peptide to the wells of the microplate.

-

Add the test compounds to the wells and incubate for a specified period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

-

Add the Europium-labeled antibody and streptavidin-conjugated acceptor fluorophore to the wells.

-

Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the IC50 value by fitting the dose-response curve using a suitable software.

Cellular BCL6 Degradation Assay (Meso Scale Discovery - MSD)

This assay quantifies the degradation of endogenous BCL6 protein in cells upon treatment with this compound.

Materials:

-

DLBCL cell lines (e.g., OCI-Ly1, Karpas 422)

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

This compound and CCT393732

-

MSD BCL6 assay kit (or develop a custom assay with specific capture and detection antibodies)

-

Lysis buffer

-

MSD plate reader

Procedure:

-

Seed the DLBCL cells in a 96-well plate and allow them to adhere or stabilize overnight.

-

Treat the cells with a serial dilution of this compound or the negative control for a defined period (e.g., 4, 8, or 24 hours).

-

Lyse the cells and transfer the lysates to the MSD plate pre-coated with a BCL6 capture antibody.

-

Incubate to allow the BCL6 protein to bind to the capture antibody.

-

Wash the plate and add a detection antibody conjugated with an electrochemiluminescent label.

-

Add read buffer and measure the signal using an MSD plate reader.

-

Normalize the signal to total protein concentration or a housekeeping protein.

-

Calculate the DC50 value from the dose-response curve.

Caption: General workflow for determining cellular BCL6 degradation.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of this compound on the proliferation of lymphoma cell lines.

Materials:

-

DLBCL cell lines (e.g., OCI-Ly1, SU-DHL-4) and a BCL6-low expressing line for comparison (e.g., OCI-Ly3)

-

Cell culture medium and supplements

-

This compound and CCT393732

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the cells at a low density in a 96-well plate.

-

Treat the cells with a serial dilution of this compound or the negative control.

-

Incubate the cells for an extended period (e.g., 6 to 14 days), as the effects on proliferation may take time to manifest.[3]

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the GI50 value from the dose-response curve.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eubopen.org [eubopen.org]

- 5. This compound | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Apoptosis | 2647503-57-7 | Invivochem [invivochem.com]

- 8. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CCT369260 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT369260 is a potent and orally bioavailable small molecule that induces the degradation of the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6 is a transcriptional repressor that is a key driver in several forms of non-Hodgkin lymphoma, including Diffuse Large B-cell Lymphoma (DLBCL). By promoting the degradation of BCL6, this compound reactivates the expression of target genes involved in cell cycle arrest, DNA damage response, and apoptosis, leading to the inhibition of tumor cell growth. These application notes provide detailed protocols for the use of this compound in cell culture-based assays.

Data Presentation

In Vitro Activity of this compound in DLBCL Cell Lines

The following table summarizes the in vitro potency of this compound in various DLBCL cell lines. GI50 values represent the concentration required to inhibit cell growth by 50% after a 14-day incubation period. DC50 values indicate the concentration needed to degrade 50% of the BCL6 protein.

| Cell Line | Subtype | GI50 (nM) | DC50 (nM) | Notes |

| OCI-Ly1 | GCB | 35 | 49 | BCL6-dependent |

| Karpas 422 | GCB | 27 | 62 | BCL6-dependent |

| SU-DHL-4 | GCB | 92 | 90 | BCL6-dependent |

| HT | GCB | - | - | BCL6-dependent |

| OCI-Ly3 | ABC | 1610 | - | Low BCL6 expression; used as a negative control |

GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like. Data compiled from publicly available information.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

Protocol:

-

Stock Solution Preparation (10 mM):

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 ml of a 10 mM stock, dissolve 5.09 mg of this compound (MW: 508.99 g/mol ) in 1 ml of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[3]

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: Ensure the final concentration of DMSO in the cell culture does not exceed 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the anti-proliferative effects of this compound over a 14-day period.

Materials:

-

DLBCL cell lines (e.g., OCI-Ly1, Karpas 422, SU-DHL-4)

-

Complete cell culture medium

-

96-well white, clear-bottom tissue culture plates

-

This compound working solutions

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 1,000 - 5,000 cells per well in 100 µl of complete culture medium. The optimal seeding density should be determined for each cell line.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare a 2X concentration series of this compound working solutions in complete culture medium.

-

Add 100 µl of the 2X this compound working solutions to the appropriate wells to achieve the final desired concentrations.

-

Include wells with vehicle control (medium with DMSO) and no-cell control (medium only).

-

Incubate the plate for 14 days at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

On day 14, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µl of the prepared CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence from the no-cell control wells from all other measurements.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the log of the this compound concentration and determine the GI50 value using a non-linear regression curve fit.

-

BCL6 Degradation Assay (Western Blot)

This protocol is for detecting the degradation of BCL6 protein following a short-term treatment with this compound. A 4-hour treatment is typically sufficient to observe significant degradation.

Materials:

-

DLBCL cell lines (e.g., OCI-Ly1, SU-DHL-4)

-

Complete cell culture medium

-

6-well tissue culture plates

-

This compound working solutions

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-BCL6 antibody (use at manufacturer's recommended dilution, e.g., 1:1000)

-

Mouse anti-GAPDH or β-actin antibody (loading control, e.g., 1:5000)

-

-

HRP-conjugated secondary antibodies:

-

Anti-rabbit IgG-HRP

-

Anti-mouse IgG-HRP

-

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treat the cells with the desired concentrations of this compound and vehicle control for 4 hours.

-

After treatment, collect the cells and wash once with ice-cold PBS.

-

Lyse the cell pellet with 100-200 µl of ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Prepare the samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Loading Control and Data Analysis:

-

Strip the membrane (if necessary) and re-probe with the loading control antibody (GAPDH or β-actin).

-

Quantify the band intensities and normalize the BCL6 signal to the loading control.

-

Visualization of Signaling Pathways and Workflows

Caption: BCL6 signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for assessing BCL6 degradation by Western blot.

References

- 1. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for CCT369260 in OCI-Ly1 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT369260 is a potent and orally active small molecule that induces the degradation of the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6 is a transcriptional repressor crucial for the formation and maintenance of germinal centers and is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL).[2][3] OCI-Ly1 is a human germinal center B-cell-like (GCB) DLBCL cell line that is dependent on BCL6 for its survival and proliferation, making it an excellent model system for studying the effects of BCL6-targeting therapeutics like this compound.[2][4]

These application notes provide detailed protocols for utilizing this compound in OCI-Ly1 cells, including methods for assessing cell viability, apoptosis, and the degradation of BCL6. Additionally, quantitative data and a description of the relevant signaling pathways are presented to facilitate the design and interpretation of experiments.

Data Presentation

The following tables summarize the quantitative effects of this compound on OCI-Ly1 cells.

Table 1: In Vitro Activity of this compound in OCI-Ly1 Cells

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| DC₅₀ (BCL6 Degradation) | 49 nM | OCI-Ly1 | Meso Scale Discovery (MSD) assay | [5] |

| GI₅₀ (Growth Inhibition) | 35 nM | OCI-Ly1 | 14-day proliferation assay | [5] |

Table 2: Effects of BCL6 Degradation on Downstream Targets and Cellular Processes in OCI-Ly1 Cells

| Effect | Observation | Method | Reference |

| Apoptosis Induction | BCL6 degraders lead to increased apoptosis. | Flow Cytometry (Annexin V) | [6] |

| Cell Cycle Arrest | BCL6 degradation results in cell cycle arrest. | Flow Cytometry (Propidium Iodide) | [6] |

| Target Gene Derepression | Inhibition of BCL6 leads to the upregulation of target genes such as BCL2 and BCL-XL. | qRT-PCR, Western Blot | [7] |

Signaling Pathways and Mechanism of Action

This compound functions as a molecular glue, inducing the proteasomal degradation of the BCL6 oncoprotein.[1][8] BCL6 typically acts as a transcriptional repressor by recruiting co-repressor complexes (containing proteins like SMRT and BCOR) to the promoter regions of its target genes.[2][3] These target genes are involved in critical cellular processes including cell cycle progression, DNA damage response, and apoptosis.[2][9] By degrading BCL6, this compound alleviates this repression, leading to the re-expression of BCL6 target genes. This, in turn, results in cell cycle arrest, induction of apoptosis, and a potent anti-proliferative effect in BCL6-dependent lymphoma cells like OCI-Ly1.[6][10] Interestingly, the degradation of BCL6 can also lead to the upregulation of anti-apoptotic proteins like BCL2 and BCL-XL, suggesting potential mechanisms of resistance and opportunities for combination therapies.[7]

Caption: this compound induces BCL6 degradation, leading to downstream effects.

Experimental Protocols

OCI-Ly1 Cell Culture

OCI-Ly1 cells should be cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. The cells grow in suspension and should be subcultured every 2-3 days to maintain a density of approximately 0.5 x 10⁶ to 2 x 10⁶ cells/mL.

Caption: A typical workflow for studying this compound's effects on OCI-Ly1 cells.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the metabolic activity of OCI-Ly1 cells, which is an indicator of cell viability and proliferation.

Materials:

-

OCI-Ly1 cells

-

This compound

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed OCI-Ly1 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V) Assay

This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.

Materials:

-

OCI-Ly1 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed OCI-Ly1 cells in a culture plate and treat with various concentrations of this compound for the desired duration (e.g., 48 hours). Include a vehicle control.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot for BCL6 Degradation

This protocol is for determining the extent of BCL6 protein degradation in OCI-Ly1 cells after treatment with this compound.

Materials:

-

OCI-Ly1 cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against BCL6

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat OCI-Ly1 cells with this compound at various concentrations and for different time points (e.g., 4 hours).

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BCL6 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Caption: The causal chain from this compound treatment to cell proliferation inhibition.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eubopen.org [eubopen.org]

- 6. Targeting BCL6 in DLBCL: The Impact of PROTAC Degraders in Preclinical Studies [synapse.patsnap.com]

- 7. Selective targeting of BCL6 induces oncogene addiction switching to BCL2 in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes: CCT369260 in SU-DHL-4 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT369260 is a potent and specific molecular glue-type degrader of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that is a key driver in germinal center B-cell development and is frequently implicated in the pathogenesis of B-cell lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][2] By repressing genes involved in cell cycle control, DNA damage response, and apoptosis, BCL6 allows for rapid proliferation of B-cells.[1][2] this compound functions by inducing the proteasomal degradation of BCL6, offering a therapeutic strategy to reactivate these repressed pathways and inhibit lymphoma cell growth.[1][3]

The SU-DHL-4 cell line, established from the peritoneal effusion of a patient with DLBCL, is a widely used preclinical model for studying this malignancy.[4][5] These cells are representative of the germinal center B-cell-like (GCB) subtype of DLBCL and are known to be dependent on BCL6 expression for their survival.[6] This makes the SU-DHL-4 cell line an excellent in vitro model for evaluating the efficacy and mechanism of action of BCL6-targeting agents like this compound.[6][7]

Mechanism of Action of this compound

In normal and malignant germinal center B-cells, the BCL6 homodimer recruits co-repressor complexes to specific DNA sequences, effectively silencing the expression of tumor suppressor genes that control cell cycle progression and apoptosis. This compound binds to the BTB domain of BCL6, inducing a conformational change that leads to its recognition by the ubiquitin-proteasome system.[3][8] This results in the ubiquitination and subsequent degradation of the BCL6 protein, lifting the transcriptional repression of its target genes. The reactivation of these genes ultimately leads to decreased cell proliferation and the induction of apoptosis in BCL6-dependent lymphoma cells.[1][3]

Data Presentation: In Vitro Activity

This compound demonstrates potent activity in BCL6-dependent DLBCL cell lines, including SU-DHL-4. Its effect is measured by its ability to degrade BCL6 (DC50) and to inhibit cell growth (GI50).